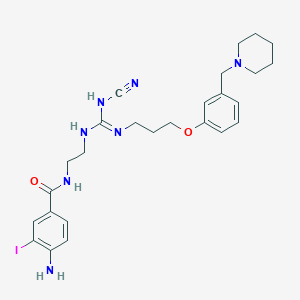
Lasiol, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lasiol, (-)- is a natural product that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone that is extracted from the leaves of Lactuca sativa, commonly known as lettuce. Lasiol, (-)- has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and analgesic effects. In
作用機序
The mechanism of action of Lasiol, (-)- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. Lasiol, (-)- has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. It has also been found to modulate the expression of various genes involved in apoptosis and cell proliferation.
Biochemical and Physiological Effects:
Lasiol, (-)- has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in various cell lines. Lasiol, (-)- has also been found to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, Lasiol, (-)- has been shown to possess anti-angiogenic effects, which may contribute to its anti-tumor properties.
実験室実験の利点と制限
Lasiol, (-)- has several advantages for lab experiments. It is a natural product that can be easily extracted from the leaves of Lactuca sativa. It is also relatively stable and can be stored for long periods without losing its biological activity. However, there are also some limitations associated with the use of Lasiol, (-)- in lab experiments. Its low solubility in water and other polar solvents may limit its use in some assays. In addition, the purity of the extracted Lasiol, (-)- may vary depending on the extraction and purification methods used.
将来の方向性
There are many future directions for the study of Lasiol, (-)-. One potential area of research is the development of Lasiol, (-)- as a therapeutic agent for the treatment of various inflammatory and cancerous conditions. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of Lasiol, (-)-. This may involve the identification of specific molecular targets and the development of Lasiol, (-)- derivatives with enhanced activity and specificity. Finally, the development of new extraction and purification methods for Lasiol, (-)- may also be an area of future research.
Conclusion:
Lasiol, (-)- is a natural product that has gained significant attention in the scientific community due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and analgesic effects make it a promising candidate for the development of new therapeutic agents. The synthesis method of Lasiol, (-)- involves the extraction and purification of the sesquiterpene lactone from the leaves of Lactuca sativa. The mechanism of action of Lasiol, (-)- is not fully understood, but it is believed to modulate various signaling pathways. Lasiol, (-)- has various biochemical and physiological effects, including anti-angiogenic effects. While there are some limitations associated with the use of Lasiol, (-)- in lab experiments, there are many future directions for its study, including the development of new therapeutic agents and the elucidation of its molecular mechanisms of action.
科学的研究の応用
Lasiol, (-)- has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and analgesic effects. Lasiol, (-)- has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various cell lines. It has also been found to induce apoptosis in cancer cells. In addition, Lasiol, (-)- has been shown to possess analgesic effects in animal models of pain.
特性
CAS番号 |
131479-19-1 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
(2S,3S)-2,3,6-trimethylhept-5-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)5-6-9(3)10(4)7-11/h5,9-11H,6-7H2,1-4H3/t9-,10+/m0/s1 |
InChIキー |
NEFLTGMRGQSVHM-VHSXEESVSA-N |
異性体SMILES |
C[C@@H](CC=C(C)C)[C@H](C)CO |
SMILES |
CC(CC=C(C)C)C(C)CO |
正規SMILES |
CC(CC=C(C)C)C(C)CO |
その他のCAS番号 |
142795-59-3 |
同義語 |
2,3,6-trimethyl-5-hepten-1-ol lasiol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)

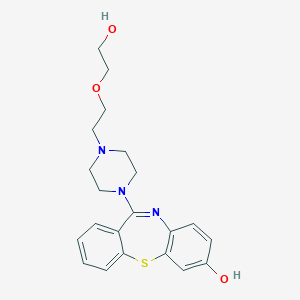
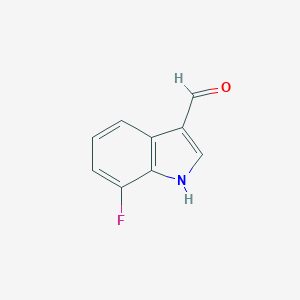
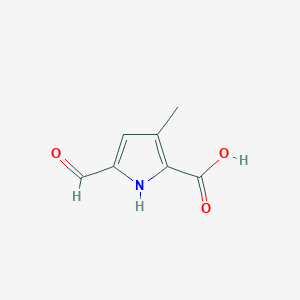
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)
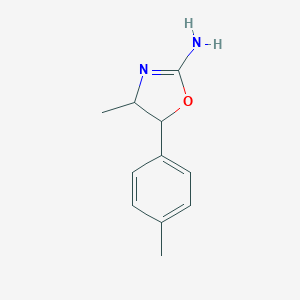

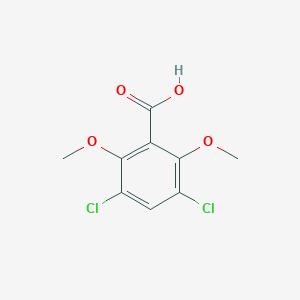

![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)
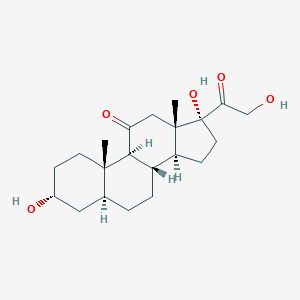
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)
